Cas no 344299-41-8 (1-BroMo-2-Methylpropane-d7)
1-BroMo-2-Methylpropane-d7 Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-2-methylpropane-d7
- CID 87293689
- [2H7]-1-Bromo-2-methylpropane
- 1-BROMO-2-METHYL-D3-PROPANE-2,3,3,3-D4
- 1-bromo-2-(?H?)methyl(2,3,3,3-?H?)propane
- 1-Methyl-2-propyl Bromide-d7; 2-Methylpropyl Bromide-d7; Bromoisobutane-d7; Isobutyl Bromide-d7; NSC 8416-d7; iso-Butyl Bromide-d7
- 344299-41-8
- SCHEMBL1803113
- DTXSID501266816
- D98950
- 2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuterio-propane
- DB-311922
- 2-(Bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane
- Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)-
- 1-BroMo-2-Methylpropane-d7
-
- Inchi: 1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D
- InChI Key: HLVFKOKELQSXIQ-UAVYNJCWSA-N
- SMILES: BrCC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Computed Properties
- Exact Mass: 143.03270g/mol
- Monoisotopic Mass: 143.03270g/mol
- Isotope Atom Count: 7
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 17.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 2.3
Experimental Properties
- Solubility: soluble in Chloroform
1-BroMo-2-Methylpropane-d7 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B685663-100mg |
1-Bromo-2-methylpropane-d7 |
344299-41-8 | 100mg |
$ 138.00 | 2023-09-08 | ||
| TRC | B685663-250mg |
1-Bromo-2-methylpropane-d7 |
344299-41-8 | 250mg |
$ 276.00 | 2023-09-08 | ||
| TRC | B685663-1g |
1-Bromo-2-methylpropane-d7 |
344299-41-8 | 1g |
$ 880.00 | 2023-09-08 | ||
| TRC | B685663-1000mg |
1-Bromo-2-methylpropane-d7 |
344299-41-8 | 1g |
$ 879.00 | 2023-04-18 | ||
| 1PlusChem | 1P00C9UU-100mg |
1-BroMo-2-Methylpropane-d7 |
344299-41-8 | 95% | 100mg |
$389.00 | 2024-05-05 | |
| 1PlusChem | 1P00C9UU-250mg |
1-BroMo-2-Methylpropane-d7 |
344299-41-8 | 95% | 250mg |
$608.00 | 2024-05-05 | |
| A2B Chem LLC | AF71846-100mg |
1-BroMo-2-Methylpropane-d7 |
344299-41-8 | 95% | 100mg |
$343.00 | 2024-04-20 | |
| A2B Chem LLC | AF71846-250mg |
1-BroMo-2-Methylpropane-d7 |
344299-41-8 | 95% | 250mg |
$524.00 | 2024-04-20 | |
| 1PlusChem | 1P00C9UU-500mg |
1-Bromo-2-methylpropane-d7 |
344299-41-8 | 500mg |
$545.00 | 2025-02-26 | ||
| 1PlusChem | 1P00C9UU-1g |
1-Bromo-2-methylpropane-d7 |
344299-41-8 | 1g |
$809.00 | 2025-02-26 |
1-BroMo-2-Methylpropane-d7 Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-BroMo-2-Methylpropane-d7
Exploring the Applications and Advancements of 1-Bromo-2-Methylpropane-d7 (CAS No. 344299-41-8) in Chemical and Biomedical Research
The compound 1-Bromo-2-Methylpropane-d7, identified by the CAS No. 344299-41-8, has emerged as a critical reagent in modern chemical synthesis and biomedical research. This deuterated organic molecule, characterized by its bromine substitution at position 1 and a methyl group at position 2, coupled with seven deuterium atoms, offers unique advantages in both structural stability and functional versatility. Recent advancements in isotopic labeling techniques have positioned this compound as a cornerstone in studies requiring precise control over molecular dynamics, particularly in drug discovery and metabolic pathway analysis.
In the realm of organic synthesis, 1-Bromo-2-Methylpropane-d7 serves as an essential precursor for constructing complex organic frameworks. Its bromine atom facilitates nucleophilic substitution reactions under mild conditions, enabling chemists to introduce diverse functional groups with high selectivity. The incorporation of seven deuterium atoms (d7) enhances its thermal stability compared to non-deuterated analogs, reducing side reactions during multi-step syntheses. This property is particularly valuable in the development of chiral pharmaceutical intermediates, where stereochemical integrity is paramount.
Recent studies published in Nature Chemistry highlight the role of CAS No. 344299-41-8 in probing enzyme-substrate interactions through deuterium exchange mass spectrometry (DXMS). By replacing hydrogen with deuterium in key positions of biomolecules, researchers can track reaction mechanisms at atomic resolution without altering biological activity. For instance, a 2023 study demonstrated how 1-Bromo-2-Methylpropane-d7-derived metabolites provided unprecedented insights into kinase inhibitor binding kinetics, accelerating the optimization of anti-cancer drug candidates.
In metabolic research, this compound’s deuterium labeling enables real-time tracking of metabolic pathways using ultra-high-resolution mass spectrometry (UHRMS). A collaborative project between MIT and Stanford University leveraged isotopically resolved metabolomics to map glucose metabolism in tumor cells using 1-Bromo-2-Methylpropane-d7-labeled substrates. The results revealed novel metabolic vulnerabilities that could be targeted by next-generation therapies, underscoring the compound’s utility as a diagnostic tool for personalized medicine.
The bromine moiety in CAS No. 344299-41-8 also plays a pivotal role in click chemistry applications. A groundbreaking 2023 paper described its use as a crosslinking agent to stabilize protein-protein interactions during cryo-electron microscopy (cryo-EM) studies. By forming covalent bonds with azide-functionalized proteins under copper-free conditions, this compound enabled near atomic-resolution imaging of membrane protein complexes implicated in neurodegenerative diseases.
In pharmacokinetic studies, the deuterium enrichment of 1-Bromo-2-Methylpropane-d7 significantly prolongs the half-life of drug candidates while maintaining bioactivity—a critical factor for developing orally bioavailable medications. Preclinical trials involving this compound’s derivatives have shown improved efficacy-to-safety ratios compared to non-deuterated counterparts, aligning with FDA guidelines promoting deuteration as a strategy for optimizing drug properties.
Ongoing research focuses on integrating machine learning algorithms with isotopic labeling data from compounds like CAS No. 344299-41-8. A recent collaboration between DeepMind and Pfizer demonstrated how AI models trained on deuterium-labeled metabolomic datasets could predict off-target effects of novel drugs with >95% accuracy—a breakthrough that could revolutionize preclinical safety assessments.
The synthesis methodologies for producing 1-Bromo-2-Methylpropane-d7 continue to evolve through green chemistry principles. A 2023 study published in JACS Au reported an environmentally benign synthesis route using palladium-catalyzed deuteration under solvent-free conditions, reducing waste by over 60% compared to traditional protocols. Such advancements ensure sustainable supply chains while maintaining product purity standards required for biomedical applications.
In conclusion, CAS No. 344299-41-8, or 1-Bromo-2-Methylpropane-d7, exemplifies how strategic isotopic modification enhances both chemical functionality and analytical utility across multiple disciplines. As interdisciplinary research expands into areas like systems biology and precision medicine, this compound’s role will likely grow more central to unraveling life science mysteries while advancing translational healthcare solutions.
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